(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine
Description
The compound “(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine” features a piperazine core substituted at the 4-position with a 3-chlorophenyl group. A sulfonyl (-SO₂-) bridge connects the piperazine ring to an ethylamine moiety. This structure combines a pharmacologically relevant piperazine scaffold with a sulfonamide group, which is common in enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-2-1-3-12(10-11)15-5-7-16(8-6-15)19(17,18)9-4-14/h1-3,10H,4-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLOXJZEKSNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Introduction of Sulfonyl Ethyl Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, receptor selectivity, and physicochemical properties.
Structural Analogs with Piperazine-Ethylamine Backbones
2.1.1 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethanamine (CAS: 21103-30-0)
- Structure : Lacks the sulfonyl group present in the target compound.
- Properties : Lower molecular weight (C₁₂H₁₇ClN₄ vs. ~C₁₂H₁₆ClN₄O₂S for the target compound) and increased lipophilicity due to the absence of the polar sulfonyl group.
- Biological Relevance : Piperazine-ethylamine derivatives are often explored as dopamine receptor ligands. For example, L 745,870 (a 4-chlorophenyl-piperazine analog) shows high affinity for dopamine D4 receptors (Ki = 2.5 nM), while raclopride (a D2/D3 antagonist) lacks D4 affinity .
- Key Difference: The sulfonyl group in the target compound may alter receptor selectivity or introduce enzyme inhibitory activity (e.g., cholinesterase inhibition, as seen in 1,3,5-triazine-quinoline derivatives) .
2.1.2 2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)ethoxy)ethyl(dimethyl)amine (CAS: 6608-80-6)
- Structure : Contains a sulfonyl group linked to a dihydro-pyrazole-substituted phenyl ring.
- Comparison : Unlike the target compound, this analog features a dihydro-pyrazole heterocycle, which may confer distinct binding interactions. Sulfonamide groups in such structures are often associated with kinase or enzyme inhibition .
Impact of Chlorophenyl Substituent Position
The position of the chlorine atom on the phenyl ring significantly influences receptor affinity:
- 3-Chlorophenyl (Target Compound) : Meta-substitution may favor interactions with specific receptor pockets. For instance, S 18126 (a benzoindane derivative) exhibits >100-fold selectivity for D4 over D2/D3 receptors, but its in vivo effects differ from para-substituted analogs .
- 4-Chlorophenyl (L 745,870) : Para-substitution enhances D4 receptor potency (Ki = 2.5 nM) compared to meta-substituted analogs .
Sulfonyl Group Effects
- Enhance Solubility: Compared to non-sulfonated analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanamine.
- Modify Bioactivity: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase, cholinesterase). For example, 1,3,5-triazine-quinoline derivatives with piperazinyl-ethyl groups show cholinesterase inhibition (IC₅₀ = 7.74 μM for compound 5d) .
Biological Activity
(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine, with the CAS number 951919-87-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as a ligand for certain neurotransmitter receptors, particularly those involved in neurological and psychiatric disorders.
Potential Targets:
- Dopamine Receptors: The compound may exhibit affinity for dopamine receptors, which play critical roles in mood regulation and cognitive functions.
- PARP1 Inhibition: Research indicates that derivatives of piperazine compounds can inhibit PARP1 activity, which is essential for DNA repair mechanisms in cancer cells .
Biological Activity
The compound has been evaluated for several biological activities, including:
- Antitumor Activity: Studies have shown that this compound exhibits moderate efficacy against various cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutics in breast cancer models .
- Antimicrobial Activity: Research indicates that piperazine derivatives can possess significant antimicrobial properties. In particular, studies on related compounds demonstrated effectiveness against a range of bacterial strains .
Case Studies
Several research studies have focused on the biological activity of piperazine derivatives similar to this compound:
- Antitumor Efficacy :
- PARP1 Inhibition :
- Antimicrobial Properties :
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Structure A | Antitumor | 57.3 µM |
| Compound B | Structure B | Antimicrobial | Varies |
| This compound | See above | Antitumor, Antimicrobial | 57.3 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
